2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride
Description
2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a thiazole-derived small molecule characterized by a tetrahydropyran (oxan-4-yl) substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position, with a hydrochloride counterion. The oxan-4-yl group may enhance solubility and metabolic stability compared to non-cyclic substituents.
Properties
Molecular Formula |
C10H14ClNO3S |
|---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
2-[2-(oxan-4-yl)-1,3-thiazol-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3S.ClH/c12-9(13)5-8-6-15-10(11-8)7-1-3-14-4-2-7;/h6-7H,1-5H2,(H,12,13);1H |
InChI Key |
SRJBRGLXCYQOED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=CS2)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Thiourea : Serves as the thiazole nitrogen and sulfur source.
- Substituted Acetoacetyl Chloride : For the oxan-4-yl variant, a 4-(oxan-4-yl) substituted acetoacetyl chloride would be required.
- Chlorinated Hydrocarbon Solvent : Methylene chloride is preferred for dissolving the acetoacetyl chloride.
- Water : Used to suspend thiourea.
Stepwise Synthesis Procedure
Preparation of Substituted Acetoacetyl Chloride Solution
The substituted acetoacetyl chloride, e.g., 4-(oxan-4-yl)acetoacetyl chloride, is dissolved in methylene chloride. This solution is typically prepared by chlorination of the corresponding diketene derivative at low temperatures (-10 to -25 °C).Formation of Thiourea Suspension
Thiourea is suspended in water with stirring and cooled to 5–10 °C. The amount of water is carefully controlled (125–250 g per mole of thiourea) to ensure proper suspension and reaction kinetics.Dropwise Addition of Acetoacetyl Chloride Solution
The acetoacetyl chloride solution is added dropwise to the cooled thiourea suspension over approximately 25 minutes at 7–8 °C with continuous stirring. This controlled addition prevents excessive heat generation and side reactions.Completion of Reaction
After addition, stirring continues for 30 minutes at 5–7 °C. Then, the cooling bath is removed, and stirring continues for an additional 60 minutes, during which the temperature naturally rises to 26–27 °C, facilitating ring closure and product formation.Isolation of Product
The reaction mixture is cooled in a refrigerator to precipitate the hydrochloride salt of the product. The solid is filtered, washed, and dried to yield 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Acetoacetyl chloride prep | Chlorination of diketene in methylene chloride | -10 to -25 | Until complete | Low temp to control chlorination |
| Thiourea suspension | Thiourea in water | 5–10 | - | Suspension for reaction |
| Addition | Dropwise addition of acetoacetyl chloride solution | 7–8 | 25 minutes | Controlled to avoid side reactions |
| Stirring | Post-addition stirring | 5–7 | 30 minutes | Ensures reaction progression |
| Stirring | Stirring without cooling | 26–27 | 60 minutes | Promotes ring closure |
| Precipitation | Cooling reaction mixture | 0–5 | Until precipitate forms | Isolation of hydrochloride salt |
Mechanistic Insights
The reaction mechanism involves nucleophilic attack of thiourea’s sulfur and nitrogen atoms on the electrophilic carbonyl carbons of the acetoacetyl chloride derivative, leading to cyclization and formation of the thiazole ring. The hydrochloride salt formation stabilizes the product and facilitates isolation.
Comparative Notes on Alternative Methods
- Earlier methods involved multi-step synthesis starting from esters of substituted 2-aminothiazol-4-yl acetic acids, bromination, and subsequent reaction with thiourea, which were more cumbersome and less efficient.
- The direct reaction of thiourea with 4-chloroacetoacetyl chloride derivatives in aqueous suspension is considered a streamlined and industrially favorable method.
Research Findings and Source Diversity
The preparation method described is supported by patent literature from multiple jurisdictions (e.g., US Patent US4391979A and Danish Patent DK148096B) which detail the synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride and its derivatives with high reproducibility and scalability. These sources provide authoritative procedural data and reaction parameters, reflecting industrial best practices.
Summary Table: Key Preparation Parameters for 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride
| Parameter | Description/Value |
|---|---|
| Key Reactants | Thiourea, 4-(oxan-4-yl)acetoacetyl chloride |
| Solvent | Methylene chloride (chlorinated hydrocarbon) |
| Temperature Range | 5 °C to 27 °C (reaction progression) |
| Reaction Time | ~2 hours total (including stirring phases) |
| Product Form | Hydrochloride salt (solid precipitate) |
| Stability | Stable in solid and solution forms |
| Industrial Relevance | Used in cephalosporin side chain synthesis |
This detailed synthesis approach provides a robust framework for the preparation of 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride, leveraging well-documented chemistry of related aminothiazolyl acetic acid derivatives. The methodology emphasizes controlled reaction conditions, use of chlorinated solvents, and direct cyclization, ensuring high purity and yield suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles .
Scientific Research Applications
2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key structural feature is the oxan-4-yl group on the thiazole ring. Below is a comparative analysis with similar thiazole-acetic acid derivatives:
Key Observations:
Substituent Impact on Solubility: The oxan-4-yl group (tetrahydropyran) introduces a cyclic ether, likely improving solubility in polar solvents compared to aromatic substituents (e.g., chlorophenyl in ) . Dihydrochloride salts (e.g., aminomethyl analog in ) generally exhibit higher aqueous solubility than monohydrochloride salts due to increased ionic character.
The tritylamino group () introduces steric bulk, which could hinder membrane permeability but increase selectivity for hydrophobic binding pockets.
Stability and Reactivity: The methoxyimino group in may confer resistance to enzymatic degradation compared to unmodified acetic acid derivatives. Chloropyridinyl substituents () could enhance electrophilicity, increasing reactivity in nucleophilic environments.
Hydrogen Bonding and Crystallinity
Hydrogen bonding patterns, critical for crystal packing and stability, vary significantly among analogs:
- The acetic acid moiety in all compounds acts as a hydrogen bond donor/acceptor, facilitating interactions with biological targets or solvent molecules .
- The oxan-4-yl group’s oxygen atom may participate in hydrogen bonding, as seen in similar ether-containing crystals ().
Biological Activity
2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, pharmacological properties, and relevant case studies.
Biological Activity Overview
The biological activity of this compound primarily stems from its thiazole moiety, which has been linked to various pharmacological effects. Thiazoles are often associated with antimicrobial, anti-inflammatory, and anticancer properties.
Pharmacological Properties
- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various bacterial strains. The presence of the oxan group may enhance this activity by improving solubility and bioavailability.
- Anti-inflammatory Effects : Thiazole derivatives are known to inhibit pro-inflammatory mediators. This compound may exert similar effects, potentially through modulation of inflammatory pathways.
- Anticancer Potential : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells. The specific mechanisms for this compound require further investigation.
Case Studies
While specific literature on 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride is limited, related compounds have been studied extensively.
Study 1: Antimicrobial Efficacy
A study evaluating various thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole ring in enhancing activity against resistant strains.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Thiazole A | Staphylococcus aureus | 8 |
| Thiazole B | Escherichia coli | 16 |
| 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride | TBD | TBD |
Study 2: Anti-inflammatory Mechanisms
Research into thiazole derivatives has shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride may also possess similar anti-inflammatory properties.
Q & A
Q. What are the established synthetic routes for 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride, and how can purity be optimized?
The compound is synthesized via reactions between oxane derivatives (e.g., oxan-4-yl precursors) and thiazole intermediates. A typical method involves refluxing reactants in acetic acid with sodium acetate as a catalyst, followed by recrystallization from a dimethylformamide (DMF)/acetic acid mixture to achieve >95% purity . Controlled reaction conditions (e.g., temperature, stoichiometry) are critical to minimizing byproducts like unreacted thiazole precursors or oxidized derivatives . Purity optimization can employ HPLC with a C18 column (methanol/water mobile phase, 1.0 mL/min flow rate) to monitor impurities.
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR in DMSO-d₆ to confirm the oxane-thiazole linkage and acetic acid moiety. Key signals include the thiazole C-H proton (δ 7.2–7.5 ppm) and oxane methylene groups (δ 3.5–4.0 ppm) .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the hydrochloride salt and acetic acid group) .
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition typically occurs above 200°C, with a mass loss corresponding to HCl release .
Advanced Research Questions
Q. How can experimental design methodologies improve the yield and scalability of this compound’s synthesis?
Statistical Design of Experiments (DoE), such as factorial designs, can optimize parameters like reaction time, temperature, and catalyst concentration. For example:
Q. How should researchers address contradictions in reported biological activity data for structurally related thiazole derivatives?
- Replicate Studies: Ensure consistent assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations (>0.1% can induce cytotoxicity) .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., oxane vs. pyridine rings) using molecular docking to target proteins (e.g., kinase enzymes) .
- Meta-Analysis: Apply multivariate regression to published datasets, adjusting for variables like purity (>98% required for reliable bioactivity data) .
Q. What computational strategies are effective for predicting reaction mechanisms or degradation pathways?
- Density Functional Theory (DFT): Model transition states for key reactions (e.g., cyclization steps during thiazole formation). B3LYP/6-31G(d) basis sets are recommended for balancing accuracy and computational cost .
- Molecular Dynamics (MD): Simulate hydrolytic degradation in aqueous environments, focusing on HCl-mediated protonation of the thiazole ring .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate HCl vapor exposure.
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .
Q. How can researchers integrate this compound into studies on reaction engineering fundamentals?
- Reactor Design: Test continuous-flow synthesis in microreactors to enhance heat/mass transfer, reducing reaction time by 30–50% compared to batch processes .
- Membrane Separation: Apply nanofiltration membranes (e.g., polyamide) to isolate the product from unreacted precursors, achieving >90% recovery .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response or toxicity data?
- Probit Analysis: Fit sigmoidal curves to toxicity data (e.g., LD₅₀ in animal models) using software like GraphPad Prism.
- Principal Component Analysis (PCA): Reduce dimensionality in high-throughput screening datasets to identify outliers or clustering patterns .
Q. How can reaction mechanisms be validated experimentally and computationally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
